DL-Leucine-d10 (CAS 29909-01-1) is a highly enriched stable isotope-labeled racemic amino acid featuring 10 deuterium atoms, providing a definitive +10 Da mass shift compared to its unlabeled counterpart . In procurement contexts, this compound is primarily sourced as an internal standard for isotope dilution mass spectrometry (IDMS), untargeted metabolomics, and clinical screening workflows[1]. By offering an identical ionization profile to endogenous leucine while maintaining a massive mass-to-charge (m/z) separation, it enables absolute quantitation and corrects for matrix effects, extraction inefficiencies, and instrument drift in complex biological matrices [2].
Substituting DL-Leucine-d10 with lower-deuterated analogs (such as d3 or d5 variants) introduces the risk of isotopic envelope overlap, particularly in complex biological matrices where background noise or natural heavy isotopes can interfere with the +3 Da or +5 Da channels . Conversely, procuring enantiopure L-Leucine-d10 for standard liquid chromatography-mass spectrometry (LC-MS/MS) workflows is often an unnecessary expenditure; standard reverse-phase columns do not separate enantiomers, meaning the racemic DL-form provides identical retention times and ionization efficiencies at a significantly lower cost . Finally, relying on external calibration instead of a co-extracted internal standard fails to account for variable ion suppression and extraction losses, leading to unacceptable coefficients of variation (CV) in clinical assays [1].
In high-resolution mass spectrometry, the number of incorporated stable isotopes directly dictates the separation from the natural isotopic envelope. DL-Leucine-d10 provides a +10 Da mass shift, completely isolating its m/z signal from the natural M+1, M+2, and M+3 isotopes of endogenous leucine and co-eluting isobaric interferents . Compared to d3-labeled analogs, the d10 variant guarantees zero cross-talk, which is critical for maintaining linear dynamic range at the lower limits of quantitation (LLOQ) .
| Evidence Dimension | Mass shift and isotopic interference |
| Target Compound Data | DL-Leucine-d10 (+10 Da shift, M+10, 0% natural envelope overlap) |
| Comparator Or Baseline | DL-Leucine-d3 (+3 Da shift, M+3) |
| Quantified Difference | +7 Da additional mass clearance, eliminating M+3 isotopic overlap from endogenous molecules |
| Conditions | LC-MS/MS analysis of complex biological extracts |
Ensures absolute signal purity for trace-level quantitation, preventing false positives caused by natural heavy isotope background.
For laboratories running standard reverse-phase LC-MS/MS without chiral stationary phases, enantiopurity does not affect chromatographic behavior. DL-Leucine-d10 co-elutes exactly with both endogenous L-leucine and D-leucine, experiencing the exact same matrix effects and ion suppression at the electrospray ionization (ESI) source . Because it is a racemic mixture, it serves as a fully functional internal standard for total leucine quantitation while avoiding the high synthesis and procurement costs associated with enantiopure L-Leucine-d10 .
| Evidence Dimension | Chromatographic retention time and ionization efficiency |
| Target Compound Data | DL-Leucine-d10 (Identical RT to endogenous leucine on non-chiral columns) |
| Comparator Or Baseline | L-Leucine-d10 (Identical RT, higher procurement cost) |
| Quantified Difference | 100% equivalent chromatographic performance on non-chiral columns with significantly reduced procurement cost |
| Conditions | Standard reverse-phase LC-MS/MS metabolomic profiling |
Allows high-throughput laboratories to scale up untargeted metabolomics or clinical screening assays without paying the premium for unnecessary enantiopurity.
In clinical metabolomics, such as the extraction of amino acids from dried blood spots (DBS) for phenylketonuria (PKU) screening, variable extraction efficiencies severely impact data reliability. Spiking DL-Leucine-d10 (at 5 µM) directly into the extraction solvent allows it to act as a surrogate for endogenous amino acid recovery[1]. By normalizing the endogenous signals against the DL-Leucine-d10 internal standard, the coefficient of variation (CV) across biological replicates is drastically reduced compared to external standard calibration, identifying and correcting for outliers where the internal standard CV exceeds acceptable limits [2].
| Evidence Dimension | Coefficient of Variation (CV) in quantification |
| Target Compound Data | DL-Leucine-d10 internal standard normalization (CV maintained within validated clinical limits) |
| Comparator Or Baseline | External standard calibration (High CV due to uncorrected matrix effects) |
| Quantified Difference | Significant reduction in quantitative variance across biological replicates |
| Conditions | DBS extraction (80% ACN/20% water) and LC-MS/MS acquisition |
Provides the essential quality control and normalization required to validate clinical metabolomic data and prevent misdiagnosis due to sample preparation errors.
DL-Leucine-d10 is utilized as part of a multiple internal standard suite for the NOMIS (normalization using optimal selection of multiple internal standards) framework. Its +10 Da mass shift and stable retention time make it a robust reference isotopic standard for correcting instrument response variations and ionization efficiencies across hundreds of m/z features in complex biological extracts [1].
In clinical diagnostics, particularly for metabolic disorders like phenylketonuria (PKU), DL-Leucine-d10 is spiked into the extraction solvent (e.g., 5 µM in 80% ACN) prior to processing DBS. It normalizes the recovery of branched-chain amino acids, ensuring that the measured concentrations of disease biomarkers are accurate despite the inherent variability of solid-liquid extraction from filter paper [2].
For industrial or clinical laboratories quantifying total leucine levels where chiral differentiation is not required, DL-Leucine-d10 serves as a cost-efficient procurement choice. It provides the exact same analytical rigor as L-Leucine-d10 in standard reverse-phase LC-MS/MS workflows but at a fraction of the cost, making it suitable for large-scale nutritional, agricultural, or pharmacokinetic screening .